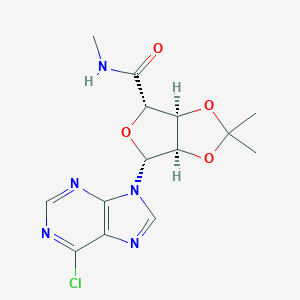

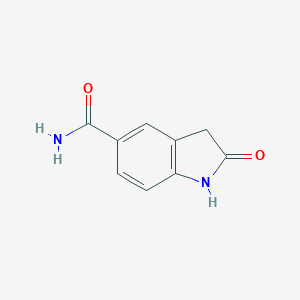

2-氧代吲哚啉-5-甲酰胺

描述

2-Oxoindoline-5-carboxamide is a chemical compound that has been studied for its potential applications in medicinal chemistry . It is a derivative of 3-methylene-2-oxoindoline-5-carboxamide .

Synthesis Analysis

The synthesis of 2-Oxoindoline-5-carboxamide derivatives involves using 4-aminobenzoic acid as a starting material . The compounds are synthesized in appreciable yield .Molecular Structure Analysis

The molecular structure of 2-Oxoindoline-5-carboxamide can be analyzed using various spectroscopic techniques such as 1H-NMR and 13C-NMR . For example, the singlet at around 4.4–5.3 ppm of 1H NMR spectra is attributable for two protons occurred of the methylene protons of N-alkylated compounds .科学研究应用

抗癌特性

- 合成和抗肺癌活性:(Ai 等人,2017) 的一项研究表明,3-亚甲基-2-氧代吲哚啉-5-甲酰胺衍生物对人肺腺癌上皮细胞系 A549 表现出有效的抑制活性,具有作为抗肺癌剂的潜力。

- 抗癌剂的开发:(Alafeefy 等人,2015) 的研究重点介绍了新型 N-(2-(2-(2-氧代吲哚啉-3-亚烯基)肼基羰基)苯基)-苯甲酰胺的合成及其对各种癌细胞系的显着抗肿瘤活性。

HIV-1 逆转录酶抑制

- HIV-1 逆转录酶抑制剂:(Young 等人,1995) 的一项研究探索了使用 2-氧代吲哚啉-5-甲酰胺衍生物作为有效的 HIV-1 逆转录酶抑制剂,与现有药物相比具有改进的物理化学性质。

- 新型 HIV-1 抑制剂:德瓦莱等人(2017 年)设计了一系列 N-(2-(2,3-二氧代吲哚啉-1-基)乙酰基)-2-氧代-1,2,3,4-四氢嘧啶-5-甲酰胺化合物,表现出比标准治疗更高的逆转录酶抑制活性。 (Devale 等人,2017)

化学合成和性质

- 吲哚重排:阿切森等人(1979 年)研究了 3-甲基吲哚-2-羧酸乙酯重排为各种 2-氧代吲哚啉衍生物,这在化学合成中很重要。 (Acheson 等人,1979)

- 多环二氟硼配合物的合成:莫等人(2016 年)开发了一种合成多环二氟硼 2-氧代吲哚啉-3-甲酰胺配合物的方法,展示了该化合物在创建复杂化学结构中的多功能性。 (Mo 等人,2016)

作用机制

The mechanism of action of 2-Oxoindoline-5-carboxamide derivatives is related to their inhibitory activity against proliferation of certain cell lines. For example, they have been shown to inhibit the proliferation of human lung adenocarcinoma epithelial cell line (A549) in MTT assay . The western blot analysis demonstrated a correlation between anti-proliferative activity of active compounds and blockade of the phosphorylation of extracellular signal-regulated kinases (ERK1/2) .

未来方向

The future directions for the study of 2-Oxoindoline-5-carboxamide derivatives could involve further optimization of these compounds for the discovery of more potent regulators of certain pathways, such as the RAF/MEK/ERK pathway, as anti-cancer agents . Additionally, these compounds could serve as a template for the design and development of novel anticancer agents .

属性

IUPAC Name |

2-oxo-1,3-dihydroindole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c10-9(13)5-1-2-7-6(3-5)4-8(12)11-7/h1-3H,4H2,(H2,10,13)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADPQXFPHNACOHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)C(=O)N)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxoindoline-5-carboxamide | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

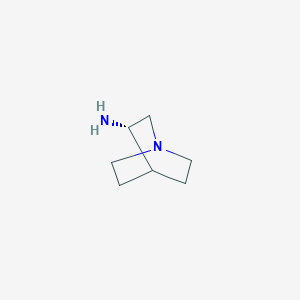

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

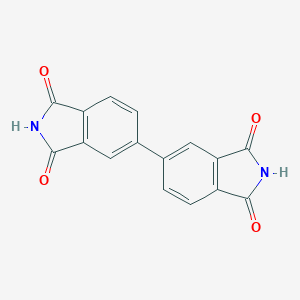

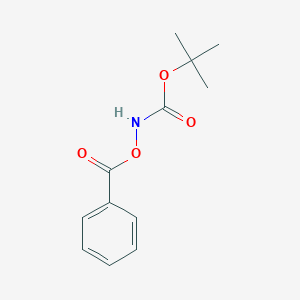

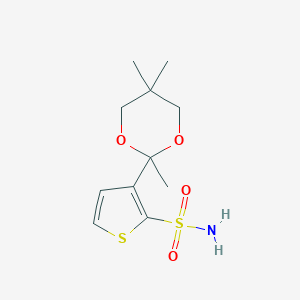

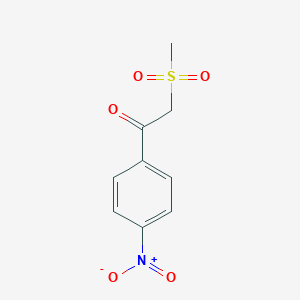

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine](/img/structure/B178490.png)

![1-benzyl-1H-imidazo[4,5-b]pyridine](/img/structure/B178492.png)

![Tributyl(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)stannane](/img/structure/B178495.png)